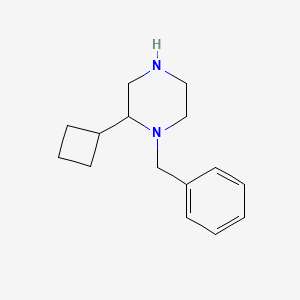

1-Benzyl-2-cyclobutylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

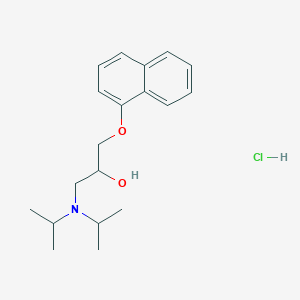

“1-Benzyl-2-cyclobutylpiperazine” is likely a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-Benzyl-2-cyclobutyl” part suggests that there are benzyl and cyclobutyl substituents attached to the piperazine ring.

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a piperazine ring with benzyl and cyclobutyl substituents. The exact structure would depend on the positions of these substituents on the piperazine ring .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which it is reacted. Piperazine derivatives can undergo a variety of reactions, including those at the benzylic position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Piperazine itself is a solid at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Ring-Fused 1-Benzazepines : Research has demonstrated the synthesis of 1-benzazepines via a [1,5]-hydride shift/7-endo cyclization sequence, utilizing 2-(aryl)cyclopropane 1,1-diester derivatives. This method highlights a direct transformation approach using a cyclopropane moiety as the hydride acceptor in internal redox reactions (Chang Won Suh et al., 2017).

Arylpiperazinylalkylthiobenzimidazole Derivatives : A series of new compounds with an arylpiperazine structure linked to benzimidazole, benzothiazole, or benzoxazole nuclei were synthesized and tested for their affinity towards serotonergic and dopaminergic receptors. This work signifies the exploration of arylpiperazine derivatives in receptor binding and functional assays, indicating their relevance in receptor-targeted research (M. Siracusa et al., 2008).

Molecular and Structural Analysis

Crystal Structure Analysis : Studies have elucidated the crystal structures of various benzylpiperazine derivatives, providing insights into their molecular conformations and potential interactions at the atomic level. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds in scientific research (S. Ozbey et al., 2001).

Hydrogel Formation : Research on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, closely related to benzylpiperazine structures, shows their ability to form hydrogels in various solvents. This study contributes to the understanding of self-aggregating properties of cyclopeptides and their potential applications in material science (Zhiguo Xie et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-2-cyclobutylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-10-9-16-11-15(17)14-7-4-8-14/h1-3,5-6,14-16H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONPNNOADUCNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CNCCN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832891.png)

![4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline](/img/structure/B2832896.png)

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2832900.png)

![N-(3-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2832901.png)

![3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2832902.png)

![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)